molecular formula C14H19N5O B2557139 3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine CAS No. 2380095-78-1

3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine

Cat. No.: B2557139
CAS No.: 2380095-78-1
M. Wt: 273.34
InChI Key: DRORZNHBUMDPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine typically involves the alkylation of 3,5-dimethylpyrazole with a suitable halogenated pyridazine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine is unique due to its combination of pyrazole, piperidine, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-10-9-11(2)19(18-10)13-3-4-14(17-16-13)20-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRORZNHBUMDPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)OC3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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